molecular formula Zr(SO4)2<br>O8S2Z B078030 Zirconium sulfate CAS No. 14644-61-2

Zirconium sulfate

Cat. No. B078030
Key on ui cas rn: 14644-61-2
M. Wt: 283.4 g/mol
InChI Key: ZXAUZSQITFJWPS-UHFFFAOYSA-J
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Patent
US07632769B2

Procedure details

94 g of a 25% sodium sulfate solution was heated to 65° C., 250 g of a 16% (by ZrO2 conversion) zirconium oxychloride solution which had been previously heated to 75° C. was added thereto, hydrochloric acid was added to achieve a free acid concentration of 1.5 N and this was maintained for 0.5 hours to produce basic zirconium sulfate (low-temperature reaction liquid).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Na+].[Na+].O(Cl)Cl.[Zr:11].Cl>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Zr+4:11].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2] |f:0.1.2,3.4,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(Cl)Cl.[Zr]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
this was maintained for 0.5 hours
Duration
0.5 h

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Zr+4].S(=O)(=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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